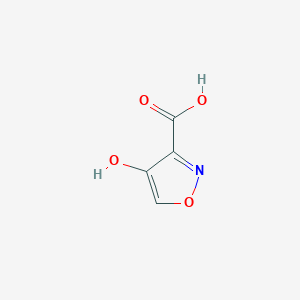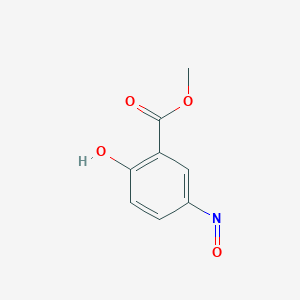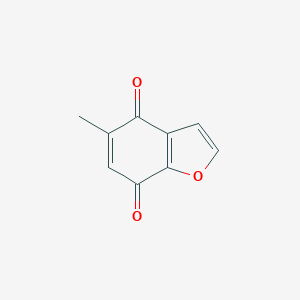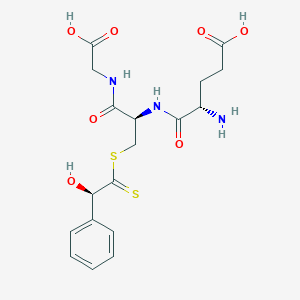
2,6-二氟苯酚
描述
2,6-Difluorophenol is a chemical compound with the molecular formula C6H4F2O . It is a colorless crystalline solid with a low melting point . It is used as a pharmaceutical intermediate and undergoes oxidative polymerization in the presence of the Fe-N,N’-bis(salicylidene)ethylenediamine (salen) complex (catalyst) and hydrogen peroxide (oxidizing agent) to give poly(2,6-difluoro-1,4-phenylene oxide) .
Molecular Structure Analysis
The molecular structure of 2,6-Difluorophenol consists of a phenol group with two fluorine atoms attached at the 2nd and 6th positions . The two C–F bond lengths vary slightly with values of 1.3514 (17) Å and 1.3634 (16) Å .Chemical Reactions Analysis
As mentioned earlier, 2,6-Difluorophenol undergoes oxidative polymerization in the presence of the Fe-N,N’-bis(salicylidene)ethylenediamine (salen) complex (catalyst) and hydrogen peroxide (oxidizing agent) to give poly(2,6-difluoro-1,4-phenylene oxide) .Physical And Chemical Properties Analysis
2,6-Difluorophenol has a density of 1.4±0.1 g/cm3, a boiling point of 157.6±0.0 °C at 760 mmHg, and a flash point of 58.9±0.0 °C . It is soluble in ethanol . The compound has a molar refractivity of 28.1±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 96.3±3.0 cm3 .科学研究应用
Organic Synthesis
2,6-Difluorophenol is used as a reagent in organic synthesis . It’s a part of the Thermo Scientific Chemicals and Acros Organics product portfolios .
Oxidative Polymerization
2,6-Difluorophenol undergoes oxidative polymerization in the presence of the Fe-N,N′-bis(salicylidene)ethylenediamine (salen) complex (catalyst) and hydrogen peroxide (oxidizing agent) to give poly(2,6-difluoro-1,4-phenylene oxide) .
Fluorinated Building Blocks
It is used as a fluorinated building block in the chemical industry .
Pharmaceutical Applications
Although the specific applications of 2,6-Difluorophenol are not mentioned, similar compounds like 2,3-Difluoro-6-nitrophenol are used in the synthesis of various drugs used to treat types of cancer, including breast, lung, and ovarian cancer . They can also be used as an intermediate for the synthesis of antimicrobial agents .
Synthesis of Antibiotics
2,3-Difluoro-6-nitrophenol can be used as a precursor for the synthesis of various antibiotics, including fluoroquinolones and cephalosporins .
Synthesis of Fluorescent Dye
Similar compounds like 2,4-Difluorophenol are used in the synthesis of 3-carboxy-6,8-difluoro-7-hydroxycoumarin (Pacific Blue), a fluorinated fluorescent dye .
安全和危害
作用机制
Target of Action
It’s known that this compound is used as a building block in various chemical reactions .
Mode of Action
2,6-Difluorophenol undergoes oxidative polymerization in the presence of the Fe-N,N′-bis(salicylidene)ethylenediamine (salen) complex (catalyst) and hydrogen peroxide (oxidizing agent) to give poly(2,6-difluoro-1,4-phenylene oxide) . This process involves the transformation of the 2,6-Difluorophenol molecule into a polymer, altering its chemical structure and properties.
Biochemical Pathways
The compound is known to undergo a regioselective difunctionalization process with aryl sulfoxides and nucleophiles . This process involves a Pummerer-based [3,3] sigmatropic dearomatization to generate 2,4-cyclohexadienone, followed by a Michael addition of a nucleophile, and finally, liberation of HF for rearomatization .
Pharmacokinetics
It’s soluble in ethanol , which could potentially influence its bioavailability and distribution in an organism.
Result of Action
The result of the action of 2,6-Difluorophenol is the production of poly(2,6-difluoro-1,4-phenylene oxide) through oxidative polymerization . This polymer could have various applications depending on its physical and chemical properties.
Action Environment
The action of 2,6-Difluorophenol can be influenced by various environmental factors. For instance, the oxidative polymerization process requires the presence of a catalyst and an oxidizing agent . Additionally, the compound should be stored at a temperature of 2-8°C and protected from light , indicating that temperature and light exposure could affect its stability and efficacy.
属性
IUPAC Name |
2,6-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKOVFGIBXCEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182456 | |
| Record name | 2,6-Difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluorophenol | |
CAS RN |
28177-48-2 | |
| Record name | 2,6-Difluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28177-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluorophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028177482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-difluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Research suggests that 2,6-difluorophenol acts as a lipophilic bioisostere of carboxylic acid, mimicking its interactions. [, ] In studies with pig brain GABA aminotransferase, 2,6-difluorophenol derivatives demonstrated poor substrate activity but exhibited inhibitory effects. [] This suggests its potential as a scaffold for developing GABA receptor antagonists with enhanced lipophilicity for improved drug candidates. [, ] Further research explored aminomethyl-2,6-difluorophenols as potential GABAc receptor antagonists. [, ]
ANone: 2,6-Difluorophenol has the molecular formula C6H4F2O and a molecular weight of 130.09 g/mol. [] Spectroscopic studies provide detailed insights into its structure and properties. For instance, gas-phase electron diffraction studies determined its molecular structure, revealing a potential weak intramolecular hydrogen bond between the hydroxyl (OH) and fluorine (F) substituents. [, ] Infrared and near-infrared spectroscopy revealed hydrogen bonding effects and solvent dependencies on the wavenumbers and absorption intensities of OH stretching vibrations. [] These findings contribute to a comprehensive understanding of 2,6-difluorophenol's behavior in various environments.
ANone: The stability and material compatibility of 2,6-difluorophenol are crucial for its applications. Studies have explored its use as a monomer in the synthesis of poly(phenylene oxide), a valuable engineering plastic. [, , , ] Oxidative polymerization of 2,6-difluorophenol, catalyzed by horseradish peroxidase or copper-containing bimetallic complexes, yielded polymers with promising properties, including solubility in organic solvents and water repellency. [, , ] These findings highlight the potential of 2,6-difluorophenol in developing advanced materials.
ANone: While 2,6-difluorophenol itself may not exhibit direct catalytic activity, its incorporation into metal complexes can influence catalytic processes. For instance, studies demonstrated that copper(II) complexes with 2,6-difluorophenoxide ligands effectively catalyzed the aerobic oxidative coupling polymerization of 2,6-difluorophenol. [] The presence of 2,6-difluorophenoxide ligands modulated the reactivity and selectivity of the copper catalyst, affecting the molecular weight and properties of the resulting polymers. [, ]
ANone: Computational chemistry plays a crucial role in investigating the properties and behavior of 2,6-difluorophenol. Ab initio molecular orbital calculations have been utilized to study the intramolecular hydrogen bonding in 2,6-difluorophenol and related fluorophenol derivatives. [] These calculations provide valuable insights into the strength and nature of hydrogen bonding interactions, which influence the compound's reactivity and physical properties. [, ] Quantum chemical calculations, combined with experimental techniques like photoelectron spectroscopy, have also been employed to explore the electronic structure and excited state dynamics of 2,6-difluorophenol. []
ANone: Understanding the SAR of 2,6-difluorophenol is crucial for designing derivatives with tailored properties. Research on bioisosteric analogues of GABA, incorporating the 2,6-difluorophenol moiety, highlights the impact of structural modifications on activity and potency. [, , ] For instance, introducing aminomethyl groups at different positions on the 2,6-difluorophenol ring significantly influenced its interaction with GABA receptors, affecting its substrate or inhibitory properties. [] Similarly, in silico studies exploring 2,6-difluorophenol and squaric acid motifs as carboxylic acid bioisosteres in GPR40 agonists demonstrated the influence of structural modifications on binding affinity and potential therapeutic applications in diabetes treatment. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid](/img/structure/B125370.png)

![11-(3-Chloropropyl)benzo[b][1]benzazepine](/img/structure/B125378.png)
![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)






